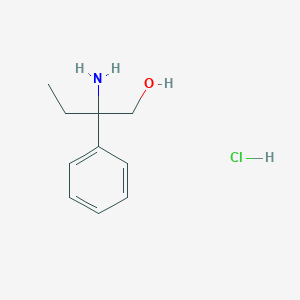
2-(Benzyloxy)-4-bromo-1-methylbenzene
Übersicht
Beschreibung
The compound “2-(Benzyloxy)-4-bromo-1-methylbenzene” contains a benzene ring which is a common aromatic compound. It has a benzyloxy group attached at the 2nd position, a bromine atom at the 4th position, and a methyl group at the 1st position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzyloxy compounds are often synthesized through the Williamson Ether Synthesis, where an alcohol is deprotonated and then reacted with benzyl bromide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The benzyloxy, bromine, and methyl groups attached to the benzene ring would be in the plane of the ring .Chemical Reactions Analysis
The benzyloxy group in this compound could undergo reactions such as the Williamson Ether Synthesis or cleavage reactions. The bromine atom could participate in electrophilic aromatic substitution reactions or could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring would likely make it relatively stable and possibly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Catalysis and Oxidation Processes
The liquid-phase oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) system demonstrates the utility of benzene derivatives in catalysis. This process yields various products, including nuclear-brominated compounds such as 3-bromo-4-methoxytoluene (Okada & Kamiya, 1981).
Synthesis of Brominated Compounds
Research into the bromination of dimethoxydimethylbenzene has led to the isolation of several bromination products, including the synthesis of sulfur-functionalized benzoquinones. This demonstrates the adaptability of benzene derivatives in producing novel chemical compounds (Aitken et al., 2016).
Thermophysical Property Studies
Investigations into the viscosities and densities of mixtures containing Bromobenzene and other compounds reveal insights into molecular interactions and mixing behaviors in binary mixtures. This highlights the importance of benzene derivatives in studying physical properties of chemical mixtures (Ramesh, Yunus & Ramesh, 2015).
Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling process is enhanced using microwave irradiation, showcasing the role of benzene derivatives in facilitating efficient chemical reactions. This method is particularly significant for the synthesis of complex organic compounds (Brooker et al., 2010).
Catalyzed Synthesis
The KHSO4-catalyzed synthesis of oxybis dibenzenes and bromoethyl benzenes underlines the utility of benzene derivatives in green chemistry and catalytic processes. This method emphasizes the importance of efficient and environmentally friendly synthesis methods (Joshi, Suresh & Adimurthy, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWVEOFPMJZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678994 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114808-93-3 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)


![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)



![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)